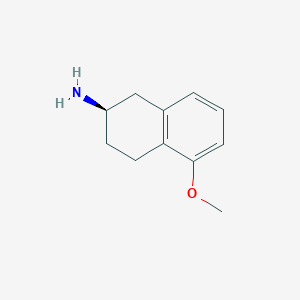

(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Overview

Description

This would involve providing a detailed overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s classification and uses would also be described.

Synthesis Analysis

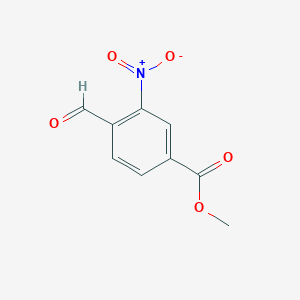

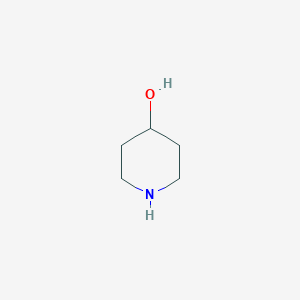

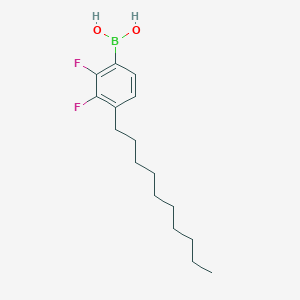

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the overall reaction mechanism.Molecular Structure Analysis

This would involve analyzing the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used.Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes. This could include its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications

Synthesis Techniques

The compound (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has been the subject of various synthesis methods. For instance, Öztaşkın, Göksu, and SeÇen (2011) demonstrated its synthesis from 2-naphthoic acid, employing a sequence of reactions including bromination, esterification, and hydrogenolysis, leading to the biologically active title compound as hydrogen chloride salt (Öztaşkın, Göksu, & SeÇen, 2011). Similarly, Orsini et al. (2002) synthesized (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, a precursor of the 5-hydroxytryptamine receptor agonist 8-OH-DPAT, through a chemoenzymatic protocol (Orsini, Sello, Travaini, & Gennaro, 2002).

Applications in Pharmacology

The compound's relevance in pharmacology is highlighted by its use in synthesizing analogs of dopamine receptor agonists. McDermott et al. (1976) synthesized monohydroxyl analogs of 5,6-dihydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene, examining their effects on emesis in dogs and stereotyped behavior in rats (McDermott, McKenzie, & Freeman, 1976). Additionally, Ainge et al. (2003) described a synthesis of (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, showcasing its potential in producing compounds with therapeutic applications (Ainge, Ennis, Gidlund, Štefinović, & Vaz, 2003).

Structural Studies

The compound has also been studied for its structural properties. Kaiser et al. (2023) examined the molecular structures of related tetrahydronaphthalenes, providing insights into their conformation and configurations (Kaiser, Weil, Gärtner, & Enev, 2023).

Large-Scale Synthesis

On an industrial scale, Han et al. (2007) developed a multikilogram-scale, stereoselective process for synthesizing a derivative of 1,2,3,4-tetrahydronaphthalen-1-amine, demonstrating its feasibility for large-scale production (Han, Koenig, Zhao, Su, Singh, & Bakale, 2007).

Novel Therapeutic Applications

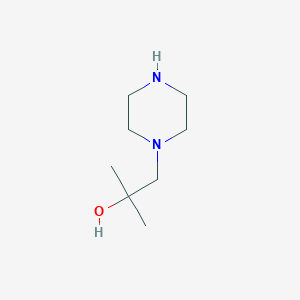

In the field of medicinal chemistry, Abate et al. (2011) designed novel analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) for potential use as positron emission tomography radiotracers, illustrating its potential in diagnostic applications (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).

Safety And Hazards

This would involve studying the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.

Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.

Please note that this is a general approach and the specific details would depend on the particular compound. For “®-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine”, more specific information might be available in scientific literature or databases. If you have access to these resources, they might be able to provide more detailed information.

properties

IUPAC Name |

(2R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4,9H,5-7,12H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHPGAYIYYGOIP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1CC[C@H](C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432173 | |

| Record name | (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

CAS RN |

105086-92-8 | |

| Record name | (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

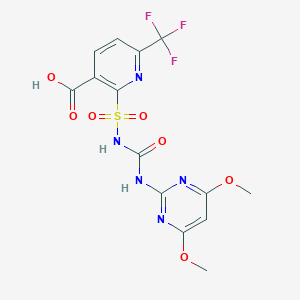

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

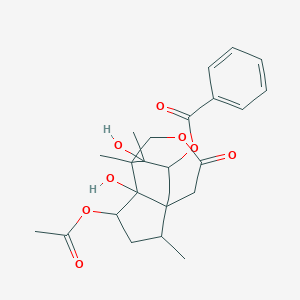

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)